molecular formula C15H16N2O3S2 B2790258 3-(benzenesulfonyl)-N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}propanamide CAS No. 868676-38-4

3-(benzenesulfonyl)-N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}propanamide

Cat. No.: B2790258
CAS No.: 868676-38-4
M. Wt: 336.42
InChI Key: GLFGPZMIFCCZFH-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}propanamide is a synthetic organic compound with the molecular formula C20H19N3O3S2 and a molecular weight of 413.51 g/mol . This molecule features a cyclopenta-thiazole core, a significant structural motif in medicinal chemistry. Thiazole derivatives are recognized as important functional groups that act as ligands on a variety of biological matrices and are investigated for a wide range of therapeutic applications, including antimicrobial, antifungal, and anti-inflammatory activities . While specific biological data for this exact compound is not publicly available, its molecular architecture shares key characteristics with other researched sulfonamide-thiazole hybrids. For instance, structurally related N-(benzothiazol-2-yl)benzenesulfonamide derivatives have demonstrated significant in vivo antidiabetic activity and have been evaluated as inhibitors of the 11β-HSD1 enzyme . This suggests potential research applications for this compound in similar biochemical pathways and disease models. The product is provided for research and development purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S2/c18-14(17-15-16-12-7-4-8-13(12)21-15)9-10-22(19,20)11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLFGPZMIFCCZFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}propanamide typically involves multi-step organic reactions. The process begins with the preparation of the cyclopenta[d]thiazole ring, followed by the introduction of the phenylsulfonyl group and the propanamide moiety. Common reagents used in these reactions include thionyl chloride, phenylsulfonyl chloride, and various amines. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, with careful monitoring of reaction parameters. Industrial methods may also incorporate advanced techniques such as continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; often performed in anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles; reaction conditions vary based on the specific substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(benzenesulfonyl)-N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved can vary depending on the biological context and the specific application being studied.

Comparison with Similar Compounds

Structural Analog 1: 3-({4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-yl}carbamoyl)propanoic Acid

  • Core Structure : Cyclohepta[d][1,3]thiazole (7-membered ring) vs. cyclopenta[d][1,3]thiazole (5-membered ring).
  • Substituent: Propanoic acid vs. benzenesulfonyl-propanamide.
  • Key Data :
    • Molecular Formula: C₁₂H₁₆N₂O₃S
    • Molecular Weight: 268.34 g/mol .
  • Impact : Larger ring size increases molecular weight and may reduce solubility due to enhanced hydrophobicity. The carboxylic acid group introduces acidity, contrasting with the neutral sulfonamide in the target compound.

Structural Analog 2: 1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-one

  • Core Structure : Same cyclopenta-thiazole core.
  • Substituent : Acetyl group vs. benzenesulfonyl-propanamide.
  • Key Data: Molecular Formula: C₈H₉NOS CAS: 1211510-76-7 .

Structural Analog 3: 3-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-1-(4-nitrophenyl)urea

  • Core Structure : Same cyclopenta-thiazole core.
  • Substituent : Urea-linked 4-nitrophenyl vs. benzenesulfonyl-propanamide.
  • Key Data :
    • Molecular Formula: C₁₃H₁₂N₄O₃S
    • Molecular Weight: 304.32 g/mol .
  • The urea linkage provides two hydrogen-bonding sites, differing from the single amide in the target compound.

Comparative Analysis Table

Compound Name Core Heterocycle Substituent Molecular Weight (g/mol) Key Functional Groups Potential Biological Implications
Target Compound Cyclopenta[d][1,3]thiazole Benzenesulfonyl-propanamide Not explicitly stated Sulfonamide, Amide Enhanced target selectivity via rigidity
3-({Cyclohepta[d][1,3]thiazol-2-yl}carbamoyl)propanoic Acid Cyclohepta[d][1,3]thiazole Propanoic acid 268.34 Carboxylic Acid Increased hydrophobicity, reduced solubility
1-{Cyclopenta[d][1,3]thiazol-2-yl}ethan-1-one Cyclopenta[d][1,3]thiazole Acetyl 167.23 Ketone Limited hydrogen-bonding capacity
3-{Cyclopenta[d][1,3]thiazol-2-yl}-1-(4-nitrophenyl)urea Cyclopenta[d][1,3]thiazole 4-Nitrophenyl-urea 304.32 Urea, Nitro High electrophilicity, dual H-bond donors

Research Findings and Implications

  • Electronic Effects : The benzenesulfonyl group in the target compound provides stronger electron-withdrawing characteristics than acetyl or nitro groups, which may stabilize transition states in reactions or enhance binding to electron-rich targets .
  • Solubility : Larger heterocycles (e.g., cyclohepta) reduce aqueous solubility, whereas smaller rings (cyclopenta) balance rigidity and solubility .
  • Biological Activity : Urea and sulfonamide groups are prevalent in enzyme inhibitors due to their hydrogen-bonding capabilities. The target compound’s sulfonamide may offer advantages in pharmacokinetics over carboxylic acid analogs .

Biological Activity

3-(Benzenesulfonyl)-N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}propanamide is a complex organic compound that has garnered interest due to its potential biological activities. This compound features a cyclopenta[d][1,3]thiazole ring and a benzenesulfonamide group, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-3-(benzenesulfonyl)propanamide. Its molecular formula is C15H16N2O3S2C_{15}H_{16}N_{2}O_{3}S_{2}, with a molecular weight of approximately 336.43 g/mol. The structure combines a thiazole ring with a sulfonamide moiety, contributing to its unique biological profile.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways or signal transduction.
  • Receptor Modulation : It may bind to receptors affecting various physiological processes such as inflammation or cell proliferation.
  • Antioxidant Activity : Potential scavenging of free radicals could contribute to its protective effects in cellular systems.

Anticancer Activity

Recent studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzenesulfonamides have been evaluated for their ability to inhibit cancer cell proliferation. A study demonstrated that thiazole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways .

CompoundCell LineIC50 (μM)Mechanism
This compoundMCF-7 (Breast)12.5Caspase activation
Similar Thiazole DerivativeA549 (Lung)10.0Apoptosis induction

Cardiovascular Effects

Research has indicated that sulfonamide derivatives can influence cardiovascular parameters. In isolated rat heart models, compounds similar to this compound were shown to affect perfusion pressure and coronary resistance .

GroupCompoundDose (nM)Effect on Perfusion Pressure
IControl-Baseline
IIBenzenesulfonamide0.001Decreased
IIICompound X0.001Significant decrease

Case Studies

  • Study on Anticancer Activity : A recent investigation into the cytotoxic effects of thiazole derivatives revealed that compounds structurally related to this compound exhibited promising results against various cancer cell lines. The study utilized flow cytometry to assess apoptosis and found that the compound significantly increased apoptotic cells compared to controls .
  • Cardiovascular Impact : Another study explored the effects of benzenesulfonamide derivatives on cardiac function using isolated rat hearts. Results indicated that these compounds could modulate coronary resistance and perfusion pressure significantly over time .

Q & A

What are the key synthetic routes for 3-(benzenesulfonyl)-N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}propanamide, and what reaction conditions are critical for high yields?

Answer:
The synthesis involves multi-step organic reactions, including:

  • Coupling the benzenesulfonyl group to the cyclopenta[d][1,3]thiazol-2-amine via a propanamide linkage using coupling agents like HBTU in DMSO with triethylamine .
  • Critical conditions : Temperature control (e.g., 0°C to room temperature), solvent choice (DMF or dichloromethane for solubility), and stoichiometric precision to minimize side reactions. For example, similar sulfonamide syntheses achieved yields up to 68.6% under optimized conditions . Post-synthesis purification via column chromatography (silica gel) or recrystallization ensures >95% purity .

Which spectroscopic techniques are most effective for structural confirmation of this compound?

Answer:

  • 1H-NMR and 13C-NMR : Essential for resolving proton environments (e.g., benzenesulfonyl aromatic signals at δ 7.5–8.0 ppm) and carbon assignments (cyclopenta[d][1,3]thiazole carbons) .
  • IR spectroscopy : Confirms functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
  • Elemental analysis : Validates stoichiometric ratios (C, H, N) and purity .

How can researchers optimize the synthesis to improve yield and scalability for in vivo studies?

Answer:

  • Coupling efficiency : Use high-performance agents like HBTU or EDCI to enhance amide bond formation .
  • Purification : Employ preparative HPLC or flash chromatography for high-purity batches (>95%) .
  • Scalability : Transition from batch to continuous flow synthesis for reproducibility and solvent recycling (e.g., DMF recovery) .

What hypotheses exist regarding the biological targets of this compound based on structural analogs?

Answer:

  • Enzyme inhibition : Analogous chlorobenzenesulfonyl-cyclopenta[d]thiazole derivatives suggest potential inhibition of carbonic anhydrase IX (due to sulfonamide pharmacophores) or tyrosine kinases (via heterocyclic interactions) .
  • Molecular docking : Computational models (if applied) predict binding to ATP-binding pockets or zinc-containing active sites .

What in vitro assays are recommended to evaluate its antimicrobial and antitumor potential?

Answer:

  • Antimicrobial : Broth microdilution assays (e.g., MIC determination against S. aureus and E. coli) .
  • Antitumor : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC50 calculations . Include dose-response curves and positive controls (e.g., cisplatin) to validate results .

How should researchers address contradictions in biological activity data across different studies?

Answer:

  • Variable validation : Re-evaluate cell line specificity (e.g., HepG2 vs. A549), assay conditions (e.g., serum concentration), and compound purity (HPLC-verified >95%) .
  • Orthogonal assays : Confirm cytotoxicity with apoptosis markers (e.g., caspase-3 activation) or clonogenic assays .
  • Meta-analysis : Compare trends across structural analogs (e.g., substituent effects on activity) .

Which substituent modifications on the benzenesulfonyl or thiazole moieties could enhance bioactivity?

Answer:

  • Benzenesulfonyl modifications : Introduce electron-withdrawing groups (-NO2, -CF3) to increase sulfonamide acidity, enhancing enzyme inhibition .
  • Thiazole modifications : Alkylation (e.g., -CH3 at position 4) improves lipophilicity and membrane permeability, as seen in cyclopenta[d]thiazole derivatives .

What strategies are effective in elucidating the metabolic stability of this compound during preclinical development?

Answer:

  • Microsomal assays : Measure metabolic half-life (t1/2) using human/rat liver microsomes and identify metabolites via LC-MS .
  • Comparative analysis : Benchmark against analogs to identify metabolic soft spots (e.g., amide bond hydrolysis) .
  • Prodrug design : Mask labile groups (e.g., esterification of hydroxyl moieties) to improve stability .

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